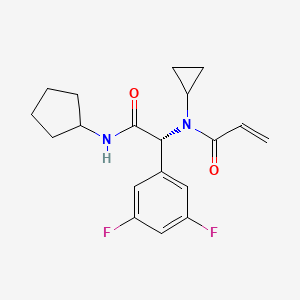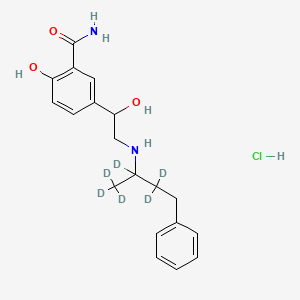
Labetalol-d6 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Labetalol-d6 (hydrochloride) is a deuterated form of labetalol hydrochloride, a medication primarily used to treat high blood pressure. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in pharmacokinetic studies. Labetalol itself is a combined alpha and beta-adrenergic antagonist, making it effective in managing hypertension and certain types of angina .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of labetalol-d6 (hydrochloride) involves several steps. One common method includes:
Reacting 1-methyl-3-phenylpropylamine with 5-bromoacetyl-2-hydroxybenzamide: in the presence of a solvent to form 2-hydroxy-5-[(1-methyl-3-phenylpropyl)amino]acetylbenzamide.
Reducing the intermediate: with sodium borohydride in the presence of a base and solvent to yield 2-hydroxy-5-[1-hydroxy-2-(1-methyl-3-phenylpropyl)amino]ethylbenzamide.
Adding water and toluene: to the reaction mixture, followed by separation of the aqueous layer.
Adding concentrated hydrochloric acid: to the aqueous layer to precipitate crude labetalol hydrochloride.
Purifying the crude product: through recrystallization using methanol and isopropyl alcohol.
Industrial Production Methods
Industrial production of labetalol hydrochloride typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Labetalol-d6 (hydrochloride) undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are often used.
Major Products
The major products formed from these reactions include various derivatives of labetalol, such as its alcohols, ketones, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Labetalol-d6 (hydrochloride) is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its deuterium labeling.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of labetalol in biological systems.
Medicine: Used in clinical research to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion.
Industry: Employed in the development of new antihypertensive drugs and in quality control processes.
Mecanismo De Acción
Labetalol-d6 (hydrochloride) exerts its effects by blocking alpha and beta-adrenergic receptors. This dual blockade results in:
Decreased heart rate: By blocking beta-adrenergic receptors, it reduces the heart rate and myocardial contractility.
Vasodilation: Blocking alpha-adrenergic receptors leads to vasodilation, reducing peripheral resistance and lowering blood pressure.
Reduced renin release: It also decreases renin release from the kidneys, contributing to its antihypertensive effects.
Comparación Con Compuestos Similares
Similar Compounds
Labetalol: The non-deuterated form, used widely in clinical settings.
Carvedilol: Another combined alpha and beta-blocker, used for hypertension and heart failure.
Propranolol: A non-selective beta-blocker, primarily used for hypertension and anxiety.
Atenolol: A selective beta1-blocker, used for hypertension and angina.
Uniqueness
Labetalol-d6 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and absorption, making it a valuable tool in drug research and development .
Propiedades
Fórmula molecular |
C19H25ClN2O3 |
|---|---|
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
5-[2-[(1,1,1,2,3,3-hexadeuterio-4-phenylbutan-2-yl)amino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/i1D3,7D2,13D; |
Clave InChI |
WQVZLXWQESQGIF-MVUYFSFSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
SMILES canónico |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)
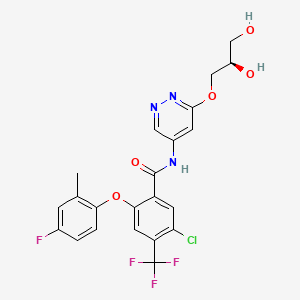
![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)
![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
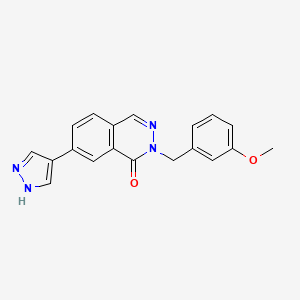
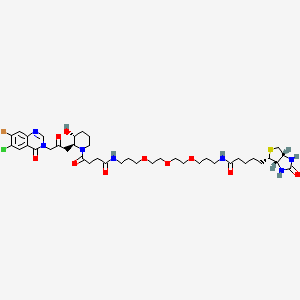
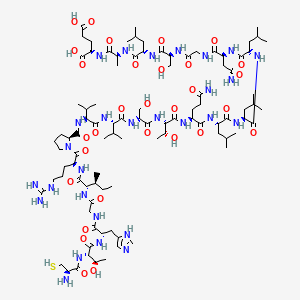
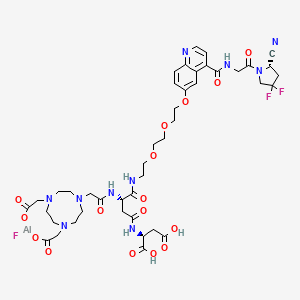
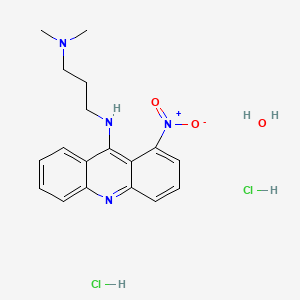
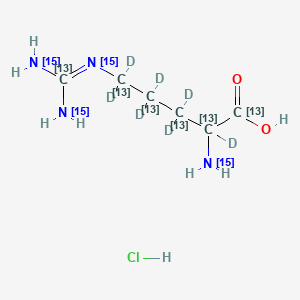
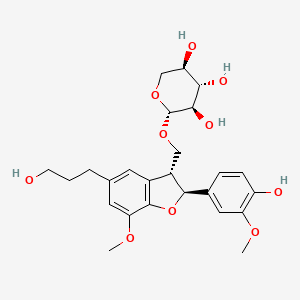
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
